Butyramidine, hydrochloride

Catalog No.
S8089617
CAS No.
M.F
C4H11ClN2
M. Wt
122.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyramidine, hydrochloride

Product Name

Butyramidine, hydrochloride

IUPAC Name

1-aminobutylideneazanium;chloride

Molecular Formula

C4H11ClN2

Molecular Weight

122.60 g/mol

InChI

InChI=1S/C4H10N2.ClH/c1-2-3-4(5)6;/h2-3H2,1H3,(H3,5,6);1H

InChI Key

STYCVEYASXULRN-UHFFFAOYSA-N

SMILES

CCCC(=[NH2+])N.[Cl-]

Canonical SMILES

CCCC(=[NH2+])N.[Cl-]

Butyramidine hydrochloride (CAS: 3020-81-3) is the stable salt form of butanimidamide, a short-chain aliphatic amidine. In procurement and application, it primarily serves two roles: as a C4 building block for the synthesis of heterocycles bearing a propyl substituent, and as a functional mimic (bioisostere) of protonated arginine in medicinal chemistry and enzymology. Its value is defined by the specific structural contribution of the n-propyl group and the superior handling and stability conferred by the hydrochloride salt form compared to the free base.

Substitution of Butyramidine hydrochloride with a seemingly close analog often fails for two fundamental, procurement-critical reasons. First, replacing it with other short-chain amidine salts like acetamidine or propionamidine hydrochloride is synthetically invalid when the target molecule's structure, and therefore its biological or material properties, specifically requires the n-propyl group. Second, substituting the hydrochloride salt with the free base form introduces significant process instability; the free amidine is hygroscopic, readily absorbs atmospheric carbon dioxide to form carbonates, and can decompose at elevated temperatures, compromising reaction stoichiometry, reproducibility, and purity. Therefore, the hydrochloride salt is the required form for reliable process chemistry and stable, long-term storage.

Superior Handling and Process Stability Over Free Base Form

Unlike the free base form, Butyramidine hydrochloride is a stable, crystalline solid that is not prone to hygroscopicity or reaction with atmospheric CO2. Published guidance on related amidines notes that free bases readily absorb moisture and are converted into the corresponding carbonate upon storage in air at room temperature, making them unreliable for quantitative use. The use of the hydrochloride salt circumvents these decomposition pathways, ensuring reagent integrity and weighing accuracy.

Evidence DimensionHandling Properties & Stability
Target Compound DataStable, crystalline, non-hygroscopic solid.
Comparator Or BaselineButyramidine (Free Base): Hygroscopic, absorbs atmospheric CO2, thermally less stable.
Quantified DifferenceQualitative but critical: Eliminates uncontrolled formation of carbonate impurities and hydration, ensuring accurate stoichiometry.
ConditionsStandard laboratory storage and handling conditions.

This ensures batch-to-batch reproducibility and prevents failed reactions or purification difficulties caused by impure or decomposed starting material.

Structurally Required Precursor for 2-Propyl-Substituted Heterocycles

In the synthesis of substituted heterocycles such as pyrimidines, imidazoles, or triazines, the choice of amidine reagent directly dictates the substitution pattern of the final product. Butyramidine hydrochloride serves as the essential precursor to introduce an n-propyl group at the 2-position of these rings. Shorter-chain analogs like acetamidine hydrochloride or propionamidine hydrochloride would yield methyl or ethyl-substituted products, respectively. These are fundamentally different molecules with distinct steric and electronic profiles.

Evidence DimensionStructural Moiety Contributed in Synthesis
Target Compound DataProvides an n-propyl (-CH2CH2CH3) group.
Comparator Or BaselineAcetamidine HCl provides a methyl (-CH3) group; Propionamidine HCl provides an ethyl (-CH2CH3) group.
Quantified DifferenceDiscrete, non-interchangeable 2-carbon or 1-carbon difference in the resulting alkyl substituent.
ConditionsStandard condensation reactions for heterocycle formation (e.g., with 1,3-dicarbonyls to form pyrimidines).

For any research or manufacturing process targeting a molecule with a 2-propyl-heterocycle core, this specific reagent is required by definition; no other amidine is a valid substitute.

Validated Potency and Selectivity Profile in Nitric Oxide Synthase (iNOS) Inhibition

In a comparative study of alkyl amidines as inhibitors of nitric oxide (NO) synthase, butyramidine demonstrated potent activity against the inducible isoform (iNOS). In immunostimulated J774 macrophages, butyramidine inhibited nitrite formation with an EC50 value of 60 µM. This potency was greater than that of the widely used arginine-based inhibitor, NG-methyl-L-arginine. The study also noted that simple amidines showed preferential inhibition of the inducible isoform over the constitutive isoform, highlighting a degree of selectivity.

Evidence DimensionEnzyme Inhibition (iNOS)
Target Compound DataEC50 = 60 µM
Comparator Or BaselineNG-methyl-L-arginine (Standard Inhibitor): EC50 = 70 µM
Quantified Difference17% more potent (lower EC50) than the standard comparator.
ConditionsInhibition of nitrite formation in immunostimulated J774 macrophages.

This provides a quantitative, procurement-justifying benchmark for its use in research targeting iNOS, where the n-propyl chain offers a specific and effective hydrophobic interaction not present in shorter analogs.

Core Building Block for 2-Propyl-Pyrimidines in Agrochemicals and Pharmaceuticals

For synthetic campaigns requiring the construction of pyrimidine, imidazole, or triazine cores with a specific 2-propyl substituent. The propyl group's size and lipophilicity are often critical for tuning binding affinity or pharmacokinetic properties, making Butyramidine hydrochloride the mandatory starting material.

Lead Compound Development for Arginine-Mimetic Enzyme Inhibitors

In medicinal chemistry programs targeting enzymes that bind arginine, such as nitric oxide synthases. The demonstrated potency of butyramidine against iNOS validates its use as a starting point or fragment where the n-propyl group can probe hydrophobic sub-pockets adjacent to the core binding site for the amidinium group.

High-Throughput and Array Synthesis Requiring High Reagent Stability

In automated or array syntheses where reagent stability and accurate dispensing are paramount. The use of the stable, non-hygroscopic hydrochloride salt ensures that stock solutions maintain their concentration and that the solid reagent is not degrading over the course of a screening campaign, unlike the corresponding free base.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

122.0610761 g/mol

Monoisotopic Mass

122.0610761 g/mol

Heavy Atom Count

7

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